2-Amino-5-bromo-6-methyl-4-pyrimidinol

Catalog No.
S949605
CAS No.
6307-35-3
M.F
C5H6BrN3O
M. Wt
204.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-6-methyl-4-pyrimidinol

CAS Number

6307-35-3

Product Name

2-Amino-5-bromo-6-methyl-4-pyrimidinol

IUPAC Name

2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

ADLWOFHKMXUDKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=N1)N)Br

Synonyms

2-amino-5-bromo-6-methyl-4-pyrimidinol, U 25 166, U 25166, U-25-166, U-25166

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)Br

This compound is not naturally occurring and is synthesized in laboratories. While its specific biological function remains unknown, its structure holds potential for further research in various fields, including medicinal chemistry and material science [].


Molecular Structure Analysis

2-Amino-5-bromo-6-methyl-4-pyrimidinol possesses a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. A bromine atom is attached at position 5, a methyl group at position 6, and an amino group at position 2 []. This structure shares similarities with cytosine, a nucleobase found in DNA and RNA, but with the replacement of the oxygen atom with a hydroxyl group at position 4 [].


Chemical Reactions Analysis

  • Substitution reactions

    The bromine atom might be susceptible to nucleophilic substitution reactions with appropriate reagents.

  • Condensation reactions

    The amino group could participate in condensation reactions for the formation of larger molecules.


Physical And Chemical Properties Analysis

  • Melting point: The presence of a heterocyclic ring and multiple polar groups suggests a relatively high melting point, possibly above 200°C.
  • Solubility: The amino and hydroxyl groups likely confer some water solubility, while the bromine atom might contribute to solubility in organic solvents with moderate polarity.

Interferon Induction:

Studies have explored 2-ABMP's ability to induce interferon production in the body. Interferons are proteins with antiviral properties that help the immune system fight off viral infections. Research has shown that 2-ABMP, along with other substances like polyinosinic-polycytidylic acid (poly(I:C)), can stimulate interferon production in mice PubMed: . This suggests potential for 2-ABMP as an immunomodulatory agent.

Antiviral Activity:

Following interferon induction, studies have investigated the antiviral effects of 2-ABMP. The same research mentioned earlier demonstrated that 2-ABMP treatment in mice resulted in protection against infection with various viruses PubMed: . However, more research is needed to understand the specific mechanisms of 2-ABMP's antiviral activity and its potential effectiveness in humans.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6307-35-3

Dates

Modify: 2023-08-16

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